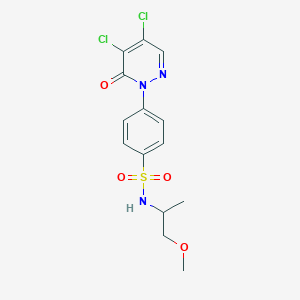

![molecular formula C12H17BO3 B1416896 [3-(Cyclohexyloxy)phenyl]boronic acid CAS No. 1236190-86-5](/img/structure/B1416896.png)

[3-(Cyclohexyloxy)phenyl]boronic acid

Vue d'ensemble

Description

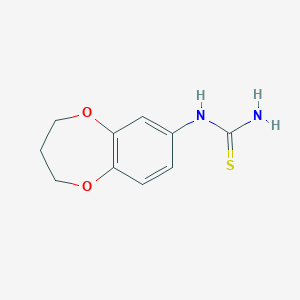

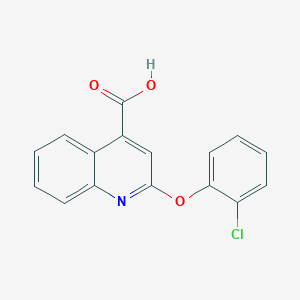

“[3-(Cyclohexyloxy)phenyl]boronic acid” is an organic compound that is widely used in scientific research and industry as a building block for the synthesis of various organic compounds. It has a molecular weight of 220.08 g/mol .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, the Suzuki–Miyaura coupling reaction is a common method for synthesizing boronic acids .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H17BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .

Chemical Reactions Analysis

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Catalysis

- Boronic acids, including variants like [3-(Cyclohexyloxy)phenyl]boronic acid, are used in catalysis. They have been reported to catalyze highly enantioselective aza-Michael additions, which is an important reaction in organic synthesis, contributing to the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Nanotechnology and Materials Science

- Phenyl boronic acids play a role in nanotechnology, specifically in the modulation of optical properties of materials like carbon nanotubes. The structure of boronic acids, including derivatives such as this compound, can significantly influence the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).

Medical Diagnostics and Biochemistry

- Boronic acids are used in medical diagnostics and biochemistry due to their ability to bind with carbohydrates, which is important in the detection and study of various biological substances (Valenzuela et al., 2022).

Sensing Applications

- These compounds are instrumental in sensing applications, both in homogeneous assays and heterogeneous detection, due to their interaction with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is key in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics (Lacina, Skládal, & James, 2014).

Polymer Chemistry

- In polymer chemistry, boronic acid-containing polymers, potentially including this compound derivatives, have found use in a variety of biomedical applications, such as the treatment of various diseases. They are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Mécanisme D'action

Target of Action

The primary target of [3-(Cyclohexyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that boronic acids, in general, have high solubility in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the stability of this compound contributes to its efficacy in the SM coupling reaction .

Safety and Hazards

Orientations Futures

Boronic acids, including “[3-(Cyclohexyloxy)phenyl]boronic acid”, have a wide range of applications in various fields, including catalysis, materials science, biology, imaging, etc . They are increasingly being used in diverse areas of research, and their unique properties as mild organic Lewis acids make them particularly attractive as synthetic intermediates .

Analyse Biochimique

Biochemical Properties

[3-(Cyclohexyloxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in enzyme inhibition studies . The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, which can inhibit the activity of certain enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This compound’s ability to modulate cellular processes makes it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to changes in cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, boronic acids are known to inhibit serine proteases, which play a crucial role in protein metabolism and cellular signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments.

Propriétés

IUPAC Name |

(3-cyclohexyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKDQGRYCFMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)